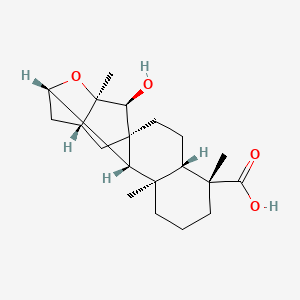

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, or EHKA, is a naturally occurring compound found in the bark of the pomegranate tree. It is a member of the kaurane family of diterpenoids, and is known to possess a variety of biological activities. EHKA has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial effects.

Scientific Research Applications

Microbial Biotransformation

Microbial transformation studies reveal the conversion of ent-16β,17-epoxykaurane derivatives by fungi like Gibberella fujikuroi, leading to compounds with hydroxylations at different positions, which are crucial for understanding the metabolic pathways and potential modifications of kaurane derivatives for pharmaceutical applications (Fraga et al., 1994).

Chemical Constituents and Structural Elucidation

Research on the chemical constituents of various plants like Viguiera ladibractate and Nouelia insignis Franch has led to the isolation of several diterpenes, including ent-11,16-epoxy-15-hydroxykauran-19-oic acid and its analogs. These studies are fundamental in characterizing the chemical diversity of natural products and their potential as lead compounds for drug discovery (Gao et al., 1987); (Hu et al., 2008).

Antimicrobial and Antimalarial Activity

Ent-kaurane diterpenes, including variants of this compound, have been studied for their antimicrobial and antimalarial activities. These compounds exhibit potential in inhibiting microbial growth and Plasmodium falciparum, indicating their significance in developing new treatments for infectious diseases (Villasmil et al., 2017).

Cytotoxic and Anticancer Properties

The cytotoxic effects of ent-kaurane diterpenes on various cancer cell lines are of significant interest in oncology research. Studies on compounds like xylopioxyde (a variant of this compound) from Xylopia aethiopica demonstrate their potential in cancer treatment strategies due to their ability to induce cytotoxicity in tumor cells (Soh et al., 2013).

Synthesis and Derivatization

The synthesis and derivatization of ent-kaurane diterpenes, including this compound and its derivatives, are crucial for developing novel compounds with enhanced biological activities. Research in this area contributes to the creation of synthetic analogs that could serve as more effective pharmaceutical agents (Morarescu et al., 2020).

Mechanism of Action

Target of Action

Ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, also known as ent-11alpha,16alpha-Epoxy-15alpha-hydroxykauran-19-oic acid, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, particularly hepatocellular carcinoma (HCC) cells .

Mode of Action

The compound interacts with its targets by leading cancer cells to apoptosis . It inhibits NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity .

Biochemical Pathways

The compound affects the NF-kB pathway, a key regulator of immune responses, inflammation, and cancer. By inhibiting NF-kB, it affects the downstream molecules with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .

Pharmacokinetics

It has been shown that fluorescent mesoporous silica nanoparticles can be used for the accumulation and delivery of the compound in nasopharyngeal carcinoma cne2 tumors transplanted in nude mice .

Result of Action

The compound induces significant cell death in all types of HCC cells . In vivo studies demonstrated that nanoparticles could efficiently deliver the compound in CNE2 transplanted tumors, and the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects .

Action Environment

The antitumor effect of the compound in vivo is rarely reported due to the complexity of the physiological environment and limitations of the compound as a small anticancer drug . The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for the compound’s chemotherapy .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

“ent-11,16-Epoxy-15-hydroxykauran-19-oic acid” is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity . This interaction affects the NF-kB downstream molecules, leading to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells both in vitro and in vivo . “this compound” influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, “this compound” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits NF-kB, leading to the decrease of Bcl-2 but the increase of Bax and Bak .

properties

IUPAC Name |

(1R,4S,5R,9R,10S,11S,13R,14R,16S)-16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23)/t11-,12-,13-,14-,15+,17+,18+,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEBMVMFRKVVMY-GOCTUUHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@@H]5C[C@@H](C3)[C@]([C@H]4O)(O5)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.